molecular formula C9H15IN2O B2874240 5-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole CAS No. 1856042-09-5

5-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B2874240
CAS No.: 1856042-09-5
M. Wt: 294.136
InChI Key: GKJWHVPXTGWXGZ-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole is a chemical compound with a unique molecular structure that includes a pyrazole ring substituted with a sec-butoxymethyl group, an iodine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole typically involves the reaction of 4-iodo-1-methyl-1H-pyrazole with sec-butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The sec-butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the pyrazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Aldehydes or carboxylic acids derived from the sec-butoxymethyl group.

    Reduction: Deiodinated pyrazole derivatives or modified pyrazole rings.

Scientific Research Applications

5-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sec-butoxymethyl group and iodine atom play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(sec-butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole
  • 5-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole

Uniqueness

5-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butoxymethyl group and iodine atom differentiates it from other pyrazole derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-4-iodo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-4-7(2)13-6-9-8(10)5-11-12(9)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJWHVPXTGWXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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